molecular formula C7H7NO2 B14197245 5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one CAS No. 918423-05-9

5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one

Cat. No.: B14197245
CAS No.: 918423-05-9
M. Wt: 137.14 g/mol
InChI Key: VMOPWWPTMVRFNY-UHFFFAOYSA-N
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Description

5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, along with a methylidene and a prop-2-yn-1-yl group. Oxazolidinones are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of propargylamine with carbon dioxide to form the corresponding carbamate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Chemical Reactions Analysis

5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one undergoes a variety of chemical reactions, including:

Scientific Research Applications

5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, leading to antimicrobial effects .

Comparison with Similar Compounds

5-Methylidene-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one can be compared with other oxazolidinones such as linezolid and tedizolid. While linezolid and tedizolid are well-known for their antibacterial activity, this compound offers unique structural features that make it suitable for diverse applications beyond antimicrobial use. Similar compounds include:

Properties

CAS No.

918423-05-9

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

5-methylidene-3-prop-2-ynyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H7NO2/c1-3-4-8-5-6(2)10-7(8)9/h1H,2,4-5H2

InChI Key

VMOPWWPTMVRFNY-UHFFFAOYSA-N

Canonical SMILES

C=C1CN(C(=O)O1)CC#C

Origin of Product

United States

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